Cas no 35892-17-2 (Benzenamine,2-chloro-6-nitro-N-phenyl-)
35892-17-2 structure
Product Name:Benzenamine,2-chloro-6-nitro-N-phenyl-
Numero CAS:35892-17-2
MF:C12H9ClN2O2
MW:248.665061712265
CID:307106
PubChem ID:3015814
Update Time:2025-04-19
Benzenamine,2-chloro-6-nitro-N-phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,2-chloro-6-nitro-N-phenyl-
- 2-Chloro-6-nitro-N-phenylaniline
- DTXSID50189450
- Benzenamine, 2-chloro-6-nitro-N-phenyl-
- SCHEMBL9995024
- 2MXY6VX5M8
- KCIOLUSHFMDLKF-UHFFFAOYSA-N
- EINECS 252-779-3
- NS00029942
- 2-Chloro-6-nitro-N-phenylbenzenamine
- 35892-17-2
- (2-Chloro-6-nitrophenyl)phenylamine
-
- Inchi: 1S/C12H9ClN2O2/c13-10-7-4-8-11(15(16)17)12(10)14-9-5-2-1-3-6-9/h1-8,14H
- Chiave InChI: KCIOLUSHFMDLKF-UHFFFAOYSA-N
- Sorrisi: ClC1=CC=CC(=C1NC1C=CC=CC=1)[N+](=O)[O-]
Proprietà calcolate
- Massa esatta: 248.03537
- Massa monoisotopica: 248.0352552g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 264
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.3
- Superficie polare topologica: 57.8Ų
Proprietà sperimentali
- PSA: 55.17
Benzenamine,2-chloro-6-nitro-N-phenyl- Letteratura correlata
-
Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
35892-17-2 (Benzenamine,2-chloro-6-nitro-N-phenyl-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso